SKLB-23bb -

SKLB-23bb

Catalog Number: EVT-283441
CAS Number:
Molecular Formula: C21H24N4O4
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SKLB-23bb is a synthetically derived, orally bioavailable, small molecule that acts as a histone deacetylase 6 (HDAC6) inhibitor and a microtubule destabilizing agent (MDA). [, , , ] It belongs to the class of hydroxamic acid-based compounds. [, ] In scientific research, SKLB-23bb serves as a valuable tool for studying the roles of HDAC6 and microtubule dynamics in various biological processes, particularly in the context of cancer and other diseases. [, , , ]

Future Directions
  • Clinical Development: Given its potent antitumor activity and favorable preclinical profile, further development of SKLB-23bb as a potential therapeutic agent for cancer is warranted. [, , ]
  • Combination Therapies: Investigating the synergistic effects of SKLB-23bb in combination with other anticancer agents holds promise for enhancing treatment efficacy. []

ACY-1215 (Ricolinostat)

  • Compound Description: ACY-1215 is a selective inhibitor of histone deacetylase 6 (HDAC6) that has advanced to Phase II clinical trials. It has demonstrated antitumor activity in various preclinical models. [, ]

SKLB-0335

  • Compound Description: SKLB-0335 is a paralog-selective, covalent inhibitor of the histone methyltransferase EZH2. It specifically targets the Cys663 residue within EZH2's S-adenosylmethionine (SAM) binding pocket, leading to potent inhibition of H3K27 trimethylation. []

Compound 12b

  • Compound Description: Compound 12b is a potent microtubule destabilizing agent (MDA) that belongs to a series of hydroxamic acid-based compounds. It exhibits potent antitumor activity in multidrug-resistant cell lines and patient-derived xenograft models, including triple-negative breast cancer and osimertinib-resistant non-small-cell lung cancer. []
  • Relevance: Compound 12b was derived by modifying the linker length of SKLB-23bb. Although structurally related to SKLB-23bb, an HDAC6 inhibitor, compound 12b lost its HDAC inhibitory activity while gaining potent microtubule-destabilizing properties. This highlights how structural modifications can significantly alter the pharmacological profile of a compound. []

SKLB-0322

  • Compound Description: Similar to SKLB-0335, SKLB-0322 is a covalent EZH2 inhibitor. It exhibits greater potency compared to its reversible analog, SKLB-0322’, and demonstrates antitumor effects against ovarian cancer cell lines. [, ]

Compound 23bb

  • Compound Description: Compound 23bb is a highly selective HDAC6 inhibitor with demonstrated renoprotective effects in preclinical models of acute kidney injury. It exhibits good safety profiles and effectively attenuates kidney dysfunction and damage induced by both rhabdomyolysis and cisplatin. [, ]
  • Relevance: This appears to be an alternate designation for SKLB-23bb, likely due to different naming conventions used in earlier publications or within the research group. The compound description and biological activities align with those reported for SKLB-23bb. [, ]
Overview

SKLB-23bb is a novel compound recognized for its selective inhibition of histone deacetylase 6 (HDAC6), which plays a significant role in various cellular processes, including gene expression and protein function. This compound has garnered attention due to its superior antitumor efficacy in both in vitro and in vivo studies compared to other HDAC6 inhibitors, particularly ACY1215, which is currently in clinical trials. SKLB-23bb not only targets HDAC6 but also disrupts microtubule polymerization, enhancing its therapeutic potential against solid and hematologic tumors.

Source and Classification

SKLB-23bb was developed as part of research initiatives aimed at discovering effective cancer therapies. It falls under the classification of histone deacetylase inhibitors, specifically targeting HDAC6, and is categorized as an orally bioavailable compound. The compound is utilized in various scientific research applications, particularly in cancer biology, due to its dual action mechanism that affects both histone deacetylation and microtubule dynamics.

Synthesis Analysis
  • Key Intermediates Preparation: The initial steps involve the synthesis of key intermediates using reactions such as the Gewald reaction, where various reagents are combined under controlled conditions.
  • Cyclization and Functionalization: Subsequent cyclization reactions transform these intermediates into the desired hydroxamic acid derivatives that characterize SKLB-23bb.
  • Purification and Characterization: The final product undergoes purification processes to ensure high purity levels suitable for biological testing.

The detailed synthetic routes often utilize standard organic chemistry techniques such as refluxing, crystallization, and chromatography to isolate and purify the final compound.

Molecular Structure Analysis

The molecular structure of SKLB-23bb is characterized by a hydroxamic acid functional group that is crucial for its activity as a histone deacetylase inhibitor. The compound's structure allows it to interact effectively with both HDAC6 and microtubules.

Structural Data

  • Molecular Formula: C₁₉H₁₈N₂O₃
  • Molecular Weight: Approximately 318.36 g/mol
  • Structural Features: The presence of a hydroxamic acid moiety contributes to its binding affinity towards the active site of HDAC6.
Chemical Reactions Analysis

SKLB-23bb participates in various chemical reactions that enhance its biological activity:

  1. Inhibition of Histone Deacetylation: By binding to HDAC6, SKLB-23bb prevents the deacetylation of lysine residues on histones, leading to altered gene expression profiles associated with tumor growth.
  2. Microtubule Polymerization Inhibition: The compound binds to the colchicine site on β-tubulin, disrupting microtubule dynamics which is critical for cell division and stability.
  3. Cell Cycle Arrest: Through its dual action, SKLB-23bb induces cell cycle arrest at the G2-M phase, promoting apoptosis in tumor cells.

These reactions underline the compound's potential as a therapeutic agent by targeting multiple pathways involved in cancer progression.

Mechanism of Action

The mechanism of action for SKLB-23bb involves:

  1. Targeting Histone Deacetylase 6: By selectively inhibiting HDAC6, SKLB-23bb alters the acetylation status of histones and non-histone proteins, leading to changes in gene expression that favor apoptosis in cancer cells.
  2. Disruption of Microtubules: The compound's ability to bind to β-tubulin inhibits microtubule polymerization, which is essential for mitosis. This disruption results in mitotic arrest and subsequent cell death.
  3. Induction of Apoptosis: The combined effects on histone modification and microtubule dynamics culminate in increased pro-apoptotic signaling pathways within tumor cells.
Physical and Chemical Properties Analysis

SKLB-23bb exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents, which facilitates its use in laboratory settings.
  • Stability: The compound shows stability under physiological conditions but may be sensitive to extreme pH levels or light exposure.
  • Bioavailability: As an orally bioavailable compound, SKLB-23bb can be administered effectively for therapeutic purposes.

These properties are critical for its application in preclinical studies and potential clinical use.

Applications

SKLB-23bb has a wide range of scientific applications:

  1. Cancer Research: It is primarily investigated for its antitumor activity against various solid tumors and hematologic malignancies.
  2. Therapeutic Development: Due to its dual-targeting mechanism, SKLB-23bb is being explored as a candidate for developing new cancer therapies that can overcome limitations associated with traditional HDAC inhibitors.
  3. Biochemical Studies: Researchers utilize this compound to study the biochemical pathways influenced by HDAC6 inhibition and microtubule disruption.

Properties

Product Name

SKLB-23bb

IUPAC Name

N-hydroxy-4-[2-methoxy-5-[methyl-(2-methylquinazolin-4-yl)amino]phenoxy]butanamide

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C21H24N4O4/c1-14-22-17-8-5-4-7-16(17)21(23-14)25(2)15-10-11-18(28-3)19(13-15)29-12-6-9-20(26)24-27/h4-5,7-8,10-11,13,27H,6,9,12H2,1-3H3,(H,24,26)

InChI Key

FWXZZFONXWYSEF-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OCCCC(=O)NO

Solubility

Soluble in DMSO

Synonyms

SKLB-23bb

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OCCCC(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.